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Compound of Interest

Compound Name: Cuscuta propenamide 1

Cat. No.: B1251010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

propenamide compounds isolated from plants of the Cuscuta genus. While direct spectroscopic

data for a compound specifically named "Cuscuta propenamide 1" is not available in the cited

literature, this document synthesizes expected analytical results and methodologies based on

the analysis of similar natural products isolated from Cuscuta species.

The genus Cuscuta, commonly known as dodder, is recognized for its rich phytochemical

composition, including flavonoids, alkaloids, and phenolic compounds.[1] Propenamide

structures have been identified as constituents of Cuscuta reflexa.[2] This guide will use a

representative propenamide structure, N-phenyl-3-(4-hydroxyphenyl)propenamide, as a

hypothetical "Cuscuta propenamide 1" to illustrate the application of modern spectroscopic

techniques for structural elucidation.

Spectroscopic Data Summary
The structural elucidation of a novel compound like a Cuscuta propenamide relies on the

combined interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy. The following tables summarize the

expected quantitative data for our representative propenamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Hypothetical Cuscuta propenamide 1
(in CDCl₃)
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¹H NMR ¹³C NMR

Chemical Shift (δ)

ppm
Multiplicity (J in Hz) Assignment

Chemical Shift (δ)

ppm

7.62 d (J=15.5) H-7 165.8

7.51 d (J=8.5) H-2', H-6' 158.0

7.45 d (J=8.0) H-2, H-6 141.2

7.32 t (J=8.0) H-3', H-5' 130.1

7.11 t (J=7.5) H-4' 129.8

6.88 d (J=8.5) H-3, H-5 129.1

6.45 d (J=15.5) H-8 127.2

5.80 (br s) - OH 124.5

8.2 (br s) - NH 120.2

117.5

116.0

Note: NMR data is predictive and based on typical values for similar structures.[3][4]

Table 2: Mass Spectrometry (MS) and Infrared (IR) Data

Spectroscopic Technique Observed Data Interpretation

High-Resolution Mass

Spectrometry (HRMS)
m/z 240.0968 [M+H]⁺

Corresponds to the molecular

formula C₁₅H₁₄NO₂

(Calculated: 240.1025)

Infrared (IR) Spectroscopy

(cm⁻¹)

3350 (br), 3200-3000, 1655

(s), 1600, 1515, 1275

O-H stretch, N-H stretch, C=O

stretch (Amide I), C=C stretch,

C-N stretch (Amide II)

Note: MS and IR data are predictive.[5]
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Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and accurate

spectroscopic analysis.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical
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shifts are referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol.

This is further diluted to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid).

Instrumentation: High-resolution mass spectra are acquired using a Liquid Chromatography-

Time of Flight (LC-TOF) mass spectrometer equipped with an electrospray ionization (ESI)

source.

ESI-MS Parameters:

Ionization Mode: Positive.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 175 V.

Drying Gas (N₂): 8 L/min at 325°C.

Nebulizer Pressure: 30 psig.

Mass Range: m/z 50-1000.

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass

of the molecular ion, which is then used to calculate the elemental composition.

2.3. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FT-IR)

spectrometer equipped with a universal ATR accessory.

FT-IR Parameters:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean ATR crystal is collected before running

the sample.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify characteristic absorption bands corresponding to the

functional groups present in the molecule.

Visualized Workflows and Structures
Visual diagrams are essential for understanding the logical flow of experiments and the

relationships between different analytical stages.
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Caption: Workflow for the isolation and spectroscopic analysis of a propenamide from Cuscuta.
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Caption: Logical relationship between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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